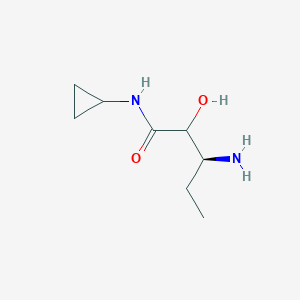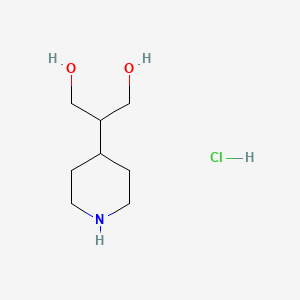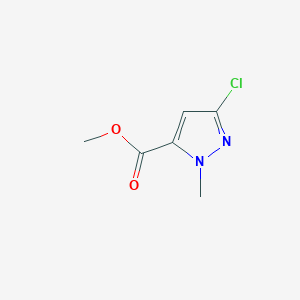
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide
Descripción general
Descripción
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide (ACPH) is an organic compound that has been studied extensively in the field of biochemistry and physiology. It is an important building block in the synthesis of many compounds, and has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein structure and function, and drug design. It has also been used as a model compound for understanding the structure and function of proteins, as well as for the development of new drugs. Additionally, this compound has been used in the development of novel therapeutic agents for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is not fully understood. However, it is believed that this compound binds to specific proteins in the body, altering their structure and function. This binding is thought to be responsible for the biochemical and physiological effects of this compound. Additionally, this compound is believed to interact with other molecules in the body, resulting in additional biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the activity of certain enzymes, including serine proteases and tyrosine kinases. Additionally, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Furthermore, this compound has been found to possess neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is relatively stable and has low toxicity. However, there are some limitations to the use of this compound in laboratory experiments. For example, the synthesis of this compound can be time-consuming and costly. Additionally, the effects of this compound can vary depending on the concentration used.
Direcciones Futuras
The use of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide in scientific research is expected to continue to grow in the coming years. Possible future directions for this compound include its use in the development of new drugs, the study of protein structure and function, and the investigation of enzyme kinetics. Additionally, this compound may be used in the development of novel therapeutic agents for the treatment of various diseases. Furthermore, this compound may be used to study the effects of other compounds on biochemical and physiological processes. Finally, this compound may be used to develop new methods for the synthesis of other compounds.
Propiedades
IUPAC Name |
(3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-6(9)7(11)8(12)10-5-3-4-5/h5-7,11H,2-4,9H2,1H3,(H,10,12)/t6-,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHTZUDWGVAHKD-PKPIPKONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)

![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)


![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)



